2-Bornanone chloroacetylhydrazone
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Overview
Description
Preparation Methods
The synthesis of 2-Bornanone chloroacetylhydrazone typically involves the reaction of 2-Bornanone with chloroacetylhydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bornanone chloroacetylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloroacetyl group can be replaced by other nucleophiles Common reagents and conditions used in these reactions vary depending on the desired product
Scientific Research Applications
2-Bornanone chloroacetylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bornanone chloroacetylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrazone derivatives, which may interact with enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as protein synthesis and enzyme activity.
Comparison with Similar Compounds
2-Bornanone chloroacetylhydrazone can be compared with other similar compounds, such as:
2-Bornanone:
Chloroacetylhydrazine: A precursor in the synthesis of this compound, it has its own unique properties and uses.
Hydrazones: A class of compounds that includes this compound, known for their diverse chemical and biological activities. The uniqueness of this compound lies in its specific structure and the combination of properties derived from both 2-Bornanone and chloroacetylhydrazine, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
2-chloro-N-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide |
InChI |
InChI=1S/C12H19ClN2O/c1-11(2)8-4-5-12(11,3)9(6-8)14-15-10(16)7-13/h8H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
OBYXIOFDPWYYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)CCl)C2)C)C |
Origin of Product |
United States |
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